
3-Isopropyl-2-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(PROPAN-2-YL)NAPHTHALEN-2-OL can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting isopropylnaphthalene is then subjected to hydroxylation to introduce the hydroxyl group at the second position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by selective hydroxylation. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and catalyst regeneration.
化学反応の分析
Types of Reactions: 3-(PROPAN-2-YL)NAPHTHALEN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Formation of 3-(PROPAN-2-YL)NAPHTHALEN-2-ONE or 3-(PROPAN-2-YL)NAPHTHALEN-2-CARBOXYLIC ACID.
Reduction: Formation of 3-(PROPAN-2-YL)NAPHTHALEN-2-OL or 3-(PROPAN-2-YL)NAPHTHALENE.
Substitution: Formation of various substituted naphthalenes depending on the electrophile used.
科学的研究の応用
3-(PROPAN-2-YL)NAPHTHALEN-2-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 3-(PROPAN-2-YL)NAPHTHALEN-2-OL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, while the isopropyl group can influence the compound’s hydrophobic interactions and overall bioavailability.
類似化合物との比較
2-NAPHTHOL: Similar structure but lacks the isopropyl group, leading to different chemical and biological properties.
PROPRANOLOL: Contains a naphthalene ring with a propanolamine side chain, used as a beta-blocker in medicine.
NAPHTHALENE: The parent compound without any substituents, used as a precursor in various chemical syntheses.
Uniqueness: 3-(PROPAN-2-YL)NAPHTHALEN-2-OL is unique due to the presence of both a hydroxyl group and an isopropyl group on the naphthalene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H14O |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
3-propan-2-ylnaphthalen-2-ol |
InChI |
InChI=1S/C13H14O/c1-9(2)12-7-10-5-3-4-6-11(10)8-13(12)14/h3-9,14H,1-2H3 |
InChIキー |
CQUUKGPBMDUWMP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=CC=CC=C2C=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


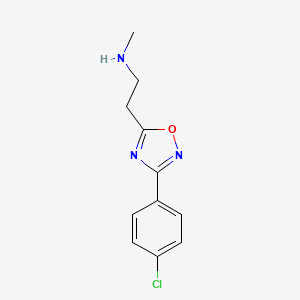
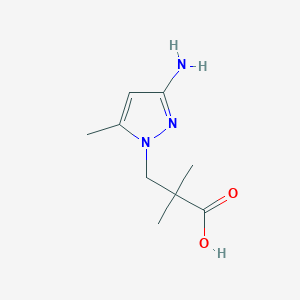
![(2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B13058987.png)
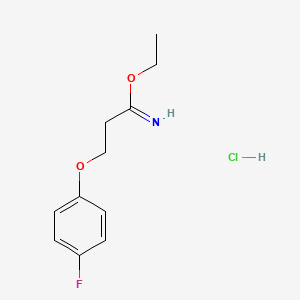
![(1E,3Z)-1-(4-bromophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13059006.png)
![2-[4-(Trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13059011.png)
![1-(4-Chlorophenyl)-3-({2',3'-dihydrospiro[adamantane-2,1'-indene]-3'-ylidene}amino)urea](/img/structure/B13059018.png)
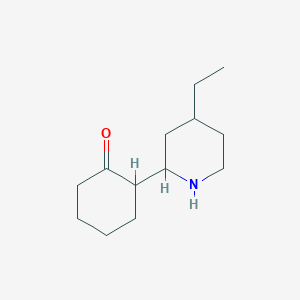
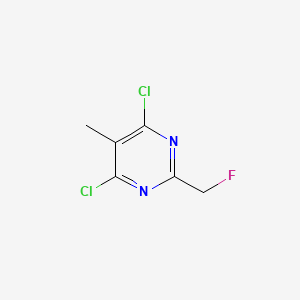
![1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059041.png)
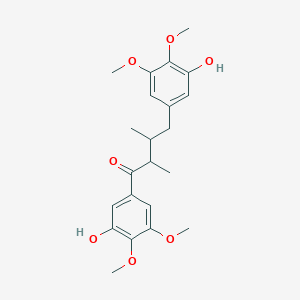
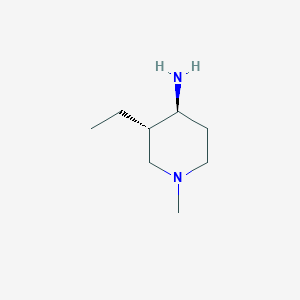

![tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate](/img/structure/B13059073.png)
